Product packaging for (3-Formyl-4-nitrophenoxy)acetic acid(Cat. No.:CAS No. 105728-06-1)

(3-Formyl-4-nitrophenoxy)acetic acid

Cat. No.: B024570
CAS No.: 105728-06-1
M. Wt: 225.15 g/mol
InChI Key: LNLRSVVPVPSANB-UHFFFAOYSA-N
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Description

(3-Formyl-4-nitrophenoxy)acetic acid (CAS 105728-06-1) is a high-value synthetic intermediate designed for advanced chemical and pharmaceutical research. This compound features a versatile phenoxyacetic acid scaffold substituted with both formyl (-CHO) and nitro (-NO₂) groups, creating a multifunctional core for constructing complex molecular architectures. The strategic placement of these functional groups enables diverse chemical transformations. The formyl group is highly reactive, readily undergoing nucleophilic addition and condensation reactions; it is commonly used to generate Schiff bases (imines) upon reaction with primary amines, which are key precursors for developing compounds with potential antibacterial activity . This aldehyde can also be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing multiple pathways for structural elaboration . Concurrently, the strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be selectively reduced to an amino group, further expanding the synthetic utility of this building block . This trifecta of reactivity makes it a valuable precursor for synthesizing a wide array of target molecules, including Schiff bases, secondary amines, and other derivatives explored in medicinal chemistry . In research applications, this compound serves as a critical precursor in the design and synthesis of novel bioactive molecules. Its derivatives, particularly Schiff bases and secondary amines, have shown moderate-to-good in vitro antibacterial activity against Gram-positive bacteria, making it a compound of interest in the development of new antimicrobial agents . The structure-activity relationships derived from these compounds help guide the optimization of potential drug candidates. Product Note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, human, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all procedures adhere to appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO6 B024570 (3-Formyl-4-nitrophenoxy)acetic acid CAS No. 105728-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-formyl-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-4-6-3-7(16-5-9(12)13)1-2-8(6)10(14)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLRSVVPVPSANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548516
Record name (3-Formyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105728-06-1
Record name (3-Formyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Formyl 4 Nitrophenoxy Acetic Acid and Its Precursors

O-Alkylation Strategies for Phenoxyacetic Acid Formation

The cornerstone of the synthesis for the backbone of (3-Formyl-4-nitrophenoxy)acetic acid is the Williamson ether synthesis. This classic and versatile method involves the reaction of a phenoxide with an alkyl halide to form an ether linkage. In this specific context, a substituted hydroxybenzaldehyde is treated with a halogenated acetate (B1210297) to construct the phenoxyacetic acid moiety.

Reaction of Substituted Hydroxybenzaldehydes with Halogenated Acetates

The initial step involves the O-alkylation of a substituted phenol (B47542), specifically 3-hydroxy-4-nitrobenzaldehyde (B145838), with a haloacetate ester, such as ethyl chloroacetate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetate, displacing the halide to form the ether bond, resulting in the formation of ethyl (3-formyl-4-nitrophenoxy)acetate. The presence of the electron-withdrawing nitro and formyl groups on the aromatic ring enhances the acidity of the phenolic proton, facilitating its removal.

A general representation of this reaction is analogous to the synthesis of other phenoxyacetic acids where a phenoxide reacts with a chloroacetate. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of the desired product and minimize side reactions, careful optimization of the reaction conditions is paramount. The choice of solvent and base are critical factors that significantly influence the reaction's efficiency.

The use of a polar aprotic solvent is highly favored for this type of SN2 reaction. N,N-Dimethylformamide (DMF) is a commonly employed solvent in Williamson ether synthesis due to its ability to effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.com This enhanced nucleophilicity leads to a faster and more efficient reaction. Beyond its role as a solvent, DMF can also act as a reagent or catalyst in various organic transformations. nih.gov Other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can also be utilized. numberanalytics.com

Table 1: Effect of Solvent on Williamson Ether Synthesis Yield

SolventTypeTypical Yield
N,N-Dimethylformamide (DMF)Polar AproticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
AcetonePolar AproticModerate
Ethanol (B145695)Polar ProticLower

This table provides a generalized view of solvent effects on the Williamson ether synthesis based on established chemical principles.

A suitable base is required to deprotonate the phenol. While strong bases like sodium hydride can be used, a weaker base like anhydrous potassium carbonate (K₂CO₃) is often sufficient and offers advantages in terms of handling and safety. Potassium carbonate is effective in generating the phenoxide nucleophile from the acidic phenol. researchgate.net The heterogeneous nature of the reaction with solid potassium carbonate in a solvent like DMF is a common and effective setup for this transformation. The solid base can be easily removed by filtration upon completion of the reaction.

Table 2: Common Bases for Williamson Ether Synthesis

BaseStrengthTypical Application
Sodium Hydride (NaH)StrongFor less acidic alcohols
Potassium Carbonate (K₂CO₃)ModerateFor acidic phenols
Sodium Hydroxide (B78521) (NaOH)StrongOften used in aqueous conditions

This table presents a selection of bases commonly used in Williamson ether synthesis, highlighting their relative strengths and typical uses.

Hydrolysis of Ester Precursors to Yield this compound

The final step in the synthesis is the conversion of the ester intermediate, alkyl (3-formyl-4-nitrophenoxy)acetate, to the desired carboxylic acid. This is typically achieved through hydrolysis.

Alkaline Hydrolysis of Alkyl (3-Formyl-4-nitrophenoxy)acetates

The ethyl ester, ethyl (3-formyl-4-nitrophenoxy)acetate, is readily hydrolyzed to this compound under basic conditions. The reaction involves the saponification of the ester using an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylate salt is then protonated in a subsequent acidification step, typically with a strong mineral acid like hydrochloric acid, to precipitate the final product, this compound. The progress of the reaction can be monitored by the disappearance of the starting ester using techniques like thin-layer chromatography.

Related Synthetic Approaches for Analogs

The synthetic principles applied to this compound can be adapted to produce a variety of structural analogs, which are valuable in structure-activity relationship studies and for the development of new chemical entities.

Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetic Acid via Vanillin (B372448) Condensation

A notable analog, 2-(4-Formyl-2-methoxyphenoxy)acetic acid, can be synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available natural product. researchgate.netnih.gov This process typically involves the reaction of vanillin to introduce the acetic acid moiety at the hydroxyl position. The resulting compound, with the chemical formula C10H10O5, serves as a key intermediate in the synthesis of various heterocyclic compounds, such as polyfunctionalized 2-azetidinones. researchgate.netbiosynth.com

Preparations of Alkyl 2-(2-Formyl-4-nitrophenoxy)alkanoates as Starting Materials

Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates are crucial precursors for the synthesis of this compound and its derivatives. researchgate.net These esters are typically prepared through the condensation of a 2-hydroxybenzaldehyde derivative, such as 2-hydroxy-5-nitrobenzaldehyde (B32719), with an appropriate alkyl 2-bromoalkanoate. researchgate.net This reaction is often carried out in the presence of a weak base like potassium bicarbonate in a solvent such as dimethylformamide. researchgate.net These starting materials can then be utilized in further reactions, such as reductive amination to produce novel Schiff bases and secondary amines, or in cyclization reactions to form benzofuran (B130515) derivatives. researchgate.netresearchgate.net

Integration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogs is essential for developing more sustainable and environmentally responsible chemical processes. scispace.comresearchgate.net This involves a conscious effort to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govpsu.edu

Principles of Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in a process into the final product. ucla.eduwikipedia.orgjocpr.com By designing synthetic routes with high atom economy, the generation of waste is inherently reduced. jk-sci.comnumberanalytics.com This is a proactive approach to waste management, shifting the focus from treatment and disposal to prevention. solubilityofthings.comresearchgate.net

Strategies to improve atom economy and minimize waste in chemical synthesis include:

Process Optimization: Utilizing techniques like process intensification and continuous processing over batch processing can enhance efficiency and reduce the formation of by-products. purkh.com

Catalysis: Employing catalytic reagents, which are used in small amounts and can be recycled, is superior to using stoichiometric reagents that are consumed in the reaction and generate more waste. nih.govsolubilityofthings.com

Avoiding Derivatives: Minimizing or avoiding the use of protecting groups and other temporary modifications can reduce the number of reaction steps and the amount of reagents and waste generated. scispace.comnih.gov

Development of Environmentally Benign Solvents and Conditions

The choice of solvents and reaction conditions significantly impacts the environmental footprint of a chemical synthesis. globalspec.com Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. ingentaconnect.combenthamdirect.com Green chemistry promotes the use of safer, more environmentally benign alternatives. nih.gov

Key developments in this area include:

Greener Solvents: The use of water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol is encouraged as they are less hazardous and more sustainable than conventional petroleum-based solvents. ingentaconnect.comnih.govsigmaaldrich.com

Solvent Reduction and Recovery: Ideally, reactions should be conducted in the absence of a solvent. nih.gov When solvents are necessary, minimizing their volume and implementing recovery and recycling protocols are crucial for waste reduction. purkh.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption and its associated environmental and economic impacts. nih.gov

By integrating these green chemistry principles into the design of synthetic methodologies for this compound and its analogs, the chemical industry can move towards more sustainable practices that protect both human health and the environment. edu.krdyale.edu

Utilization of Water and Solvent-Free Systems

Traditional organic syntheses often rely on volatile and toxic organic solvents, which pose environmental and health risks. Consequently, the development of synthetic routes in aqueous media or under solvent-free conditions is a key area of green chemistry.

The Williamson ether synthesis of phenoxyacetic acids, including this compound, has been successfully adapted to solvent-free conditions. tandfonline.com In this approach, the reactants, a substituted phenol (like 5-hydroxy-2-nitrobenzaldehyde) and a haloacetic acid, are adsorbed onto a solid support, such as alumina, which is pre-treated with a base like sodium hydroxide. tandfonline.com The reaction proceeds by grinding the mixture or through gentle heating. This method avoids the use of bulk solvents, simplifying the work-up procedure and reducing waste. The product is typically isolated by dissolving the reaction mixture in water, filtering off the solid support, and acidifying the filtrate to precipitate the desired phenoxyacetic acid. tandfonline.com

While specific studies on the aqueous synthesis of this compound are not extensively detailed in the provided search results, the use of water as a solvent in Williamson ether synthesis is a known strategy, particularly when coupled with phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases. tsijournals.com

Methodology Key Features Typical Reactants Advantages
Solvent-Free Synthesis Reaction occurs in the absence of a solvent, often on a solid support. tandfonline.com5-hydroxy-2-nitrobenzaldehyde (B108354), Chloroacetic acid, NaOH/Alumina. tandfonline.comReduced waste, simplified work-up, environmentally friendly. tandfonline.com
Aqueous Synthesis Water is used as the reaction medium, often with a phase-transfer catalyst. tsijournals.com5-hydroxy-2-nitrobenzaldehyde, Chloroacetic acid, Base, Phase-transfer catalyst.Environmentally benign solvent, potential for simplified product separation.
Catalytic Synthesis for Enhanced Efficiency

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions.

The synthesis of the key precursor, 5-hydroxy-2-nitrobenzaldehyde, can be achieved through the nitration of 3-hydroxybenzaldehyde. While classical nitration methods often use harsh acidic conditions, catalytic methods offer a milder alternative. For instance, the nitration of phenols has been successfully carried out using copper(II) nitrate (B79036) trihydrate in tetrahydrofuran, providing a regioselective reaction. chemicalbook.com Another study reported the unexpected formation of 2-hydroxy-5-nitrobenzaldehyde from the reaction of lanthanum(III) and cerium(III) nitrate salts with a Schiff base ligand, where the metal salts appeared to play a catalytic role. researchgate.net

In the context of the Williamson ether synthesis step to form this compound, phase-transfer catalysts (PTCs) are commonly employed to enhance efficiency, especially in biphasic systems (e.g., aqueous/organic). tsijournals.com PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This catalytic approach can lead to faster reactions and higher yields.

Catalyst Type Application Example Catalyst Benefits
Metal Salts Synthesis of 5-hydroxy-2-nitrobenzaldehyde precursor. researchgate.netLanthanum(III) nitrate, Cerium(III) nitrate. researchgate.netMilder reaction conditions compared to traditional nitration. researchgate.net
Phase-Transfer Catalysts Williamson ether synthesis of this compound. tsijournals.comTetra-n-butylammonium bromide. tsijournals.comIncreased reaction rates, improved yields in biphasic systems. tsijournals.com

Energy-Efficient Methodologies

To address the growing need for sustainable chemical processes, energy-efficient synthetic methods like microwave-assisted and ultrasound-promoted reactions have gained significant attention.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods. tsijournals.com

The Williamson ether synthesis is particularly amenable to microwave assistance. numberanalytics.com Studies have shown that the synthesis of phenoxyacetic acids can be dramatically accelerated using microwave irradiation, with reaction times reduced from hours to mere minutes. wikipedia.org For the synthesis of this compound, a mixture of 5-hydroxy-2-nitrobenzaldehyde, a haloacetic acid, and a base can be subjected to microwave irradiation, often in a solvent-free setting or using a high-boiling polar solvent. tandfonline.comsid.ir This rapid, efficient method holds significant promise for the large-scale, energy-efficient production of this compound. The yields for microwave-assisted Williamson ether synthesis have been reported to be in the range of 20-55%, a significant improvement over the 6-29% yields from conventional heating methods for some ethers. wikipedia.org

Methodology Typical Reaction Time Key Advantages Reported Yield Improvement
Microwave-Assisted Williamson Ether Synthesis 10 minutes. wikipedia.orgDrastically reduced reaction times, increased yields, potential for solvent-free conditions. wikipedia.orgtandfonline.comYields increased from 6-29% (conventional) to 20-55% (microwave). wikipedia.org
Ultrasound-Promoted Organic Reactions

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govnih.gov

Ultrasound has been successfully applied to various organic reactions, including the synthesis of heterocyclic compounds and multi-component reactions. nih.govnih.gov While specific literature on the ultrasound-promoted synthesis of this compound is limited in the provided results, the general principles suggest its potential applicability. The use of ultrasound in Williamson ether synthesis can enhance mass transfer, particularly in heterogeneous reaction mixtures, and accelerate the reaction rate. researchgate.net A combined microwave and ultrasound-assisted Williamson reaction has been reported as an efficient and ecologically valuable route for preparing ethers in the absence of phase-transfer catalysts. researchgate.net This suggests that sonication could be a valuable tool for the energy-efficient synthesis of this compound, potentially leading to shorter reaction times and improved yields. researchgate.net

Methodology Mechanism of Action Potential Advantages Noteworthy Application
Ultrasound-Promoted Synthesis Acoustic cavitation leading to localized high temperature and pressure. nih.govEnhanced reaction rates, improved yields, increased mass transfer. nih.govnih.govCombined with microwave irradiation for efficient ether synthesis without phase-transfer catalysts. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Formyl 4 Nitrophenoxy Acetic Acid

Reactivity of the Formyl Group

The aldehyde or formyl group is a primary site of chemical reactions in (3-Formyl-4-nitrophenoxy)acetic acid, readily undergoing nucleophilic addition and condensation reactions, as well as oxidation and reduction.

Nucleophilic Addition and Condensation Reactions

The carbon atom of the formyl group is electrophilic and is thus susceptible to attack by nucleophiles. This reactivity is central to the formation of new carbon-heteroatom bonds.

This compound and its ester derivatives react with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.gov This condensation reaction typically involves the nucleophilic attack of the primary amine on the formyl carbon, followed by the elimination of a water molecule. nih.gov

The synthesis of Schiff bases from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, which are esters of this compound, has been demonstrated with primary amines like aniline (B41778) and 4-methoxyaniline. nih.gov The reaction conditions can be optimized to achieve high yields. For instance, conducting the reaction in methanol (B129727) with a catalytic amount of acetic acid at room temperature has proven to be highly effective, leading to quantitative yields of the desired Schiff base. nih.gov The reaction is chemoselective, with the formyl group reacting preferentially while the ester group remains intact. nih.gov

Table 1: Synthesis of Methyl 2-(4-nitro-2-((phenylimino)methyl)phenoxy)butanoate

Entry Molar Ratio (1a/2a) Solvent (mL) Reaction Time (h) Yield (%)
1 1/1 THF 12 91
2 1/1 THF/MeOH (6/6) 5.5 93
3 1/1 DCE 8 56
4 1/1 DCEb 8 91
5 1/1.5 DCEb 8 92
6 1.5/1.5 DCE/MeOH (4/4) 72 62
7 1/1 MeOHb 3.5 99
8 1/1 -- 24 77c

Data sourced from a study on the synthesis of Schiff bases. nih.gov a Yield based on GC analysis of the reaction mixture. b Catalytic amount of acetic acid was added. c Reaction was carried out without any solvent.

The formyl group of this compound is a key functional handle for the construction of various heterocyclic ring systems. researchgate.netresearchgate.net The initial formation of a Schiff base is often the first step in a multi-component reaction or a subsequent cyclization reaction to build the heterocyclic framework.

For example, Schiff bases derived from aldehydes can react with reagents like chloroacetic acid to form 4-thiazolidinones, a class of five-membered heterocyclic compounds. amazonaws.comrjpbcs.com Similarly, reactions with other bifunctional reagents can lead to the synthesis of different heterocyclic structures such as azetidines (four-membered rings) and oxazepines (seven-membered rings). researchgate.netresearchgate.net The specific heterocyclic system formed depends on the nature of the reactants and the reaction conditions employed.

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations provide pathways to further derivatize the molecule.

The oxidation of the formyl group would result in the formation of a dicarboxylic acid derivative, specifically 2-carboxy-4-nitrophenoxy)acetic acid. Standard oxidizing agents used for the conversion of aldehydes to carboxylic acids can be employed for this purpose.

Conversely, the reduction of the formyl group leads to the formation of a hydroxy derivative, (3-(hydroxymethyl)-4-nitrophenoxy)acetic acid. This reduction can be achieved using various reducing agents. For instance, the reduction of related Schiff bases derived from formyl esters has been successfully carried out using sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation with palladium on carbon. nih.gov These methods offer efficient ways to convert the imine group, and by extension the original formyl group, into an amine functionality, demonstrating the versatility of reduction chemistry in this system. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound provides another site for chemical modification, most notably through esterification reactions.

Esterification Reactions for Derivatization

The carboxylic acid moiety of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. rug.nlmasterorganicchemistry.comyoutube.com This reaction is a common method for derivatizing carboxylic acids, which can alter the molecule's physical and chemical properties, such as solubility and reactivity. uakron.edu

The esterification is an equilibrium reaction, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com Various acid catalysts can be used, including sulfuric acid, p-toluenesulfonic acid, and Lewis acids. rug.nluakron.edu

The derivatization of carboxylic acids is a widely used technique in analytical chemistry as well. Reagents such as 4'-bromophenacyl trifluoromethanesulfonate (B1224126) are used to create ester derivatives that can be easily detected by high-performance liquid chromatography (HPLC). nih.gov This highlights the importance of the carboxylic acid group as a point for introducing functionalities that facilitate analysis or further reaction.

Amidation and Related Coupling Reactions

The carboxylic acid functional group in this compound is a primary site for transformations such as amidation. The direct reaction of a carboxylic acid with an amine is generally unfavorable as it primarily forms an ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com To achieve amide formation, the carboxylic acid typically requires activation.

Standard methods for activating carboxylic acids for amidation include their conversion to more reactive acyl chlorides or acid anhydrides. libretexts.orgyoutube.com For instance, treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would convert this compound into its highly reactive acyl chloride. This intermediate would then readily react with primary or secondary amines to yield the corresponding amide. youtube.com

Alternatively, a wide array of coupling reagents have been developed for direct amidation, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. Other modern coupling agents include phosphonium (B103445) salts (e.g., BOP reagent) and uranium salts (e.g., HBTU).

In the context of parallel synthesis for creating libraries of compounds, ruthenium-catalyzed methods have been developed for the amidation of carboxylate salts with acetylenes, which act as activators. google.com This approach offers high atom economy. Another green chemistry approach involves the solvent-free reaction of carboxylic acids with urea (B33335) in the presence of boric acid as a catalyst, which can be facilitated by heating. unimi.it

The electronic nature of the substituents on the aromatic ring can influence the reactivity of the carboxylic acid. The presence of the electron-withdrawing nitro and formyl groups would likely increase the acidity of the carboxylic acid proton, though their effect on the rate of amidation itself is more complex and depends on the specific reaction mechanism.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Abbreviation Typical Conditions
Dicyclohexylcarbodiimide DCC Amine, solvent (e.g., CH₂Cl₂)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Amine, solvent (e.g., DMF, CH₂Cl₂)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Amine, base (e.g., DIPEA), solvent (e.g., DMF)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Amine, base (e.g., DIPEA), solvent (e.g., DMF)
n-Propanephosphonic acid anhydride (B1165640) T3P Amine, base (e.g., pyridine), solvent (e.g., EtOAc)

Reactivity of the Nitrophenoxy Aromatic System

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the attached substituents: the formyl group (-CHO), the nitro group (-NO₂), and the oxyacetic acid ether linkage (-OCH₂COOH).

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. masterorganicchemistry.com The substituents on the ring determine its reactivity towards electrophiles and the position of the incoming electrophile. Substituents are broadly classified as activating or deactivating, and as ortho, para-directing or meta-directing.

In this compound, we have three substituents to consider:

Nitro group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It is a meta-director. youtube.comcommonorganicchemistry.comlibretexts.org

Formyl group (-CHO): This is also a deactivating, electron-withdrawing group and directs incoming electrophiles to the meta position. masterorganicchemistry.com

Oxyacetic acid group (-OCH₂COOH): The ether oxygen has lone pairs that can be donated to the ring through resonance, making this an activating group and an ortho, para-director. leah4sci.com

The directing effects of these groups on the aromatic ring are summarized below:

The oxyacetic acid group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para).

The formyl group at position 3 directs to position 5 (meta to itself, and also meta to the nitro group).

The nitro group at position 4 directs to positions 2 and 6 (meta to itself).

The positions on the ring are numbered starting from the carbon bearing the oxyacetic acid group. The existing substituents are at positions 1, 3, and 4. The available positions for substitution are 2, 5, and 6.

Position 2: This position is ortho to the activating oxyacetic acid group and meta to the deactivating nitro group.

Position 5: This position is meta to the activating oxyacetic acid group and meta to the deactivating formyl group.

Position 6: This position is ortho to the activating oxyacetic acid group and meta to the deactivating nitro group.

Given the strong activation from the ether group towards the ortho positions (2 and 6) and the deactivation of all other positions by the formyl and nitro groups, electrophilic attack is most likely to occur at positions 2 and 6. Steric hindrance from the adjacent substituents might play a role in the relative yields of substitution at these two positions. It is also possible that under forcing conditions, substitution could occur at position 5, which is meta to two deactivating groups. In some cases, with highly reactive electrophiles, substitution of the formyl group itself has been observed in electron-rich 4-formyl phenols. kirj.ee

Reductive Transformations of the Nitro Group

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly an amino group (-NH₂). This transformation is of great synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com

A key challenge in the reduction of the nitro group in this compound is the presence of the aldehyde group, which is also susceptible to reduction. Therefore, chemoselective reduction methods are required.

Table 2: Chemoselective Reduction of Aromatic Nitro Compounds

Reagent/Catalyst Reducing Agent Conditions Selectivity Notes
Pd/C H₂ Mild pressure and temperature Can also reduce aldehydes and other functional groups. commonorganicchemistry.com
Raney Nickel H₂ Often used when dehalogenation is a concern. commonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Metal/Acid Acidic conditions A classic and often chemoselective method. masterorganicchemistry.com
SnCl₂ Mild, acidic conditions Good for selective reductions in the presence of other reducible groups. commonorganicchemistry.com
Na₂S or (NH₄)₂S Can sometimes selectively reduce one nitro group in a dinitro compound. scispace.com
Hydrazine (B178648) (N₂H₄) with a catalyst (e.g., Fe₂O₃, Raney Ni) Hydrazine Effective for selective reductions. unimi.it

For the selective reduction of the nitro group in this compound to the corresponding amine, several methods could be employed. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a common method, but conditions must be carefully controlled to avoid reduction of the aldehyde. commonorganicchemistry.com Gold nanoparticles supported on metal oxides have been shown to be highly chemoselective for the hydrogenation of nitro groups in the presence of other reducible functionalities. nih.gov

Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, are well-established for their chemoselectivity in reducing nitro groups without affecting carbonyls. commonorganicchemistry.commasterorganicchemistry.com Another approach is transfer hydrogenation, using a hydrogen donor like hydrazine in the presence of a catalyst such as Raney nickel or an iron-based catalyst. unimi.itacs.org These methods are often mild and can tolerate a wide range of functional groups. acs.org

The reduction of the nitro group can also lead to other products depending on the reaction conditions. For example, partial reduction can yield nitroso or hydroxylamine (B1172632) intermediates. Under certain conditions, bimolecular products like azo or azoxy compounds can be formed. unimi.it

Derivatives and Analogs of 3 Formyl 4 Nitrophenoxy Acetic Acid

Alkyl Ester Derivatives (e.g., Ethyl and Tert-Butyl Esters)

The carboxylic acid moiety of (3-Formyl-4-nitrophenoxy)acetic acid is a prime site for modification, with esterification being a common and effective strategy. The synthesis of alkyl esters, such as the ethyl and tert-butyl derivatives, is typically achieved through nucleophilic substitution reactions.

Ethyl (3-formyl-4-nitrophenoxy)acetate is often synthesized by reacting a 2-hydroxy-5-nitrobenzaldehyde (B32719) derivative with ethyl 2-bromoacetate. This reaction is generally carried out in the presence of a base like potassium carbonate, which facilitates the formation of the ether linkage. The resulting ethyl ester serves as a valuable intermediate in the synthesis of more complex molecules, including Schiff bases and secondary amines, which have shown promise for their antibacterial properties. researchgate.net

Tert-butyl (3-formyl-4-nitrophenoxy)acetate can be prepared using similar principles. The use of a bulky tert-butyl group can offer advantages in certain synthetic contexts, potentially influencing the reactivity of other functional groups on the molecule. The synthesis of tert-butyl esters often involves the reaction of the corresponding carboxylic acid with tert-butanol (B103910). chemicalbook.com For instance, the synthesis of tert-butyl 3-methyl-4-nitrobenzoate is achieved by reacting 3-methyl-4-nitrobenzoic acid with tert-butanol in the presence of benzenesulfonyl chloride and pyridine. chemicalbook.com Another general method for creating tert-butyl esters is the reaction with tert-butyl bromoacetate. orgsyn.org

These alkyl ester derivatives are crucial for their role as building blocks in organic synthesis, allowing for the controlled and stepwise construction of larger, more complex molecular architectures.

Carboxylic Acid Homologs and Analogs (e.g., Propanoic Acid Derivatives)

Extending the carboxylic acid side chain of this compound leads to the formation of its homologs, such as the corresponding propanoic acid derivatives. These structural modifications can subtly alter the compound's physical and chemical properties.

For example, 3-(4-Nitrophenyl)propanoic acid is a related analog where the ether linkage and formyl group are absent, but it shares the nitrophenyl and carboxylic acid moieties. nih.gov This compound is classified as a C-nitro compound and a monocarboxylic acid. nih.gov The synthesis of such homologs can provide insights into structure-activity relationships, particularly in the development of bioactive compounds. Research into various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated that these compounds can exhibit potent antimicrobial activity against a range of pathogens. mdpi.com

Imine (Schiff Base) and Secondary Amine Derivatives

The aldehyde functional group of this compound and its esters is a reactive handle for the synthesis of imine (Schiff base) and secondary amine derivatives. These transformations are of significant interest due to the wide range of biological activities associated with these classes of compounds. nih.govsaudijournals.com

Imine (Schiff Base) Derivatives are typically formed through the condensation reaction of the formyl group with a primary amine. nih.govekb.eg For instance, alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates react chemoselectively with primary amines like aniline (B41778) and 4-methoxyaniline to produce the corresponding Schiff bases. researchgate.netnih.gov These reactions are often carried out in a suitable solvent such as methanol (B129727), sometimes with a catalytic amount of acetic acid to facilitate the reaction. nih.gov The resulting imines are stable compounds and have been investigated for their antibacterial properties. researchgate.netnih.gov

Secondary Amine Derivatives can be readily prepared by the reduction of the aforementioned Schiff bases. researchgate.net This reduction can be achieved using various reducing agents, with sodium triacetoxyborohydride (B8407120) and hydrogen gas in the presence of a palladium catalyst being effective choices. researchgate.net This two-step process, involving imine formation followed by reduction, is a common strategy for synthesizing secondary amines. These amine derivatives, along with their salts, have also demonstrated antimicrobial activity. nih.gov

The ability to easily generate libraries of Schiff bases and secondary amines from the this compound core makes it a valuable scaffold in medicinal chemistry research.

Heterocyclic Scaffolds Incorporating the (Formyl-nitrophenoxy)acetic Acid Core

The versatile reactivity of the functional groups on the this compound framework allows for its incorporation into various heterocyclic systems. These cyclization reactions can lead to the formation of novel molecular architectures with unique three-dimensional shapes and potential biological activities.

Oxazepine Derivatives from Amino Ester Cyclization

Oxazepines are seven-membered heterocyclic compounds containing both oxygen and nitrogen atoms. The synthesis of oxazepine derivatives can be achieved through the cyclization of appropriately functionalized precursors. For instance, the reaction of Schiff bases with cyclic anhydrides like maleic or phthalic anhydride (B1165640) can lead to the formation of oxazepine rings. echemcom.comuokerbala.edu.iq This process often involves a [2+5] cycloaddition reaction. uokerbala.edu.iq While direct synthesis from this compound is not explicitly detailed in the provided context, the general principle of using a formyl-containing compound to first form a Schiff base, which then undergoes cyclization, is a well-established route to oxazepines. jmchemsci.com Another method involves the reaction of 2-aminophenols with alkynones to generate benzo[b] arabjchem.orgrsc.orgoxazepine derivatives. rsc.org

Thiadiazole Derivatives (from related formyl-methoxyphenoxy acetic acids)

Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms. Research on the related 2-(4-formyl-2-methoxyphenoxy)acetic acid has shown that it can be a precursor for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. arabjchem.orgresearchgate.net The synthetic route typically involves the cyclization of the carboxylic acid group with thiosemicarbazide (B42300). arabjchem.orgresearchgate.net These thiadiazole derivatives have been evaluated for their antimicrobial activities. arabjchem.orgresearchgate.net The synthesis of 1,3,4-thiadiazole derivatives can also be achieved through the reaction of a thiosemicarbazide and a carboxylic acid in the presence of a cyclodehydrating agent like polyphosphate ester. encyclopedia.pub

Chromenone Derivatives

Chromenones, also known as benzopyran-4-ones, are bicyclic heterocyclic compounds. The synthesis of chromenone derivatives can be accomplished through various methods, often involving the cyclization of a phenolic precursor. ijrpc.com Substituted 3-formylchromones can be synthesized from the corresponding 2-hydroxyacetophenones by reaction with dimethylformamide in the presence of phosphorus oxychloride. researchgate.net These 3-formylchromones are valuable intermediates for creating a variety of heterocyclic systems. researchgate.netresearchgate.net Chalcones and Schiff bases derived from 7-hydroxy-3-formyl chromen-4-one have been synthesized and evaluated for their antimicrobial activity. sphinxsai.com The synthesis of thiazole-containing chromone (B188151) derivatives has also been developed. semanticscholar.org

The exploration of these diverse derivatives and analogs highlights the rich chemistry of the this compound scaffold and its potential as a platform for the development of new functional molecules.

Pyrazolopyridines from Formylchromones

3-Formylchromones, which can be conceptually derived from precursors like this compound through intramolecular cyclization, are key starting materials for synthesizing fused heterocyclic skeletons such as pyrazolopyridines. beilstein-journals.org These compounds are of significant interest due to their wide array of biological activities. beilstein-journals.org The synthesis of pyrazolopyridines from 3-formylchromones can be achieved through several efficient pathways, often involving domino or multicomponent reactions that offer high atom economy and good to high yields under mild conditions. beilstein-journals.org

One common method involves the reaction of 3-formylchromone derivatives with hydrazine (B178648) derivatives. beilstein-journals.org For instance, stirring a 3-formylchromone with a hydrazine in ethanol (B145695) at room temperature can lead to the formation of pyrazole (B372694) intermediates. beilstein-journals.org A more complex and efficient approach is a three-component reaction involving a (arylhydrazono)methyl-4H-chromen-4-one (derived from a 3-formylchromone), malononitrile, and a primary amine in the presence of a base like triethylamine (B128534) (Et3N). beilstein-journals.org This base-catalyzed cyclization reaction efficiently yields pyrazolopyridines containing an aminochromane motif. beilstein-journals.org

Another facile, one-pot route involves the condensation of 3-formylchromones with 3-amino-N-phenylpyrazole in ethanol to produce pyrazolo[3,4-b]pyridine derivatives. mdpi.org The versatility of 3-formylchromones as synthons is well-established, allowing for the construction of structurally diverse chromone-fused pyrazoles through tandem reactions. nih.gov

Starting Material(s)Reagents/ConditionsProduct TypeKey AdvantagesReference
3-Formylchromone derivatives, Hydrazine derivativesEthanol, Room TemperaturePyrazolesSimple procedure beilstein-journals.org
(Arylhydrazono)methyl-4H-chromen-4-one, Malononitrile, Primary aminesEt3N, Room TemperaturePyrazolopyridines with aminochromane motifHigh selectivity, high atom economy, good yields beilstein-journals.org
3-Formylchromones, 3-Amino-N-phenylpyrazoleEthanolPyrazolo[3,4-b]pyridinesSimple, one-pot synthesis mdpi.org
3-Formylchromone, 5-Amino-3-methyl-1H-pyrazoleDMF/DBU, RefluxChromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-oneTandem reaction for fused systems nih.gov

Triazole-Based Carbaldehydes and Their Transformations

Analogues of this compound, particularly those featuring a nitrophenyl carbaldehyde moiety, are instrumental in the synthesis of complex triazole derivatives. A key example is 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), which serves as a valuable intermediate. mdpi.comresearchgate.net A scalable, one-step synthesis for FNPT has been developed using commercially available 3-dimethylaminoacrolein (B57599) and 4-nitrophenyl azide. mdpi.com

This triazole-based carbaldehyde undergoes several important transformations. A notable reaction is its interaction with primary amines, which leads to the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com This transformation can proceed through a ring-degenerate Cornforth rearrangement, where the equilibrium favors the triazole with the most electron-deficient substituent on the imine nitrogen. mdpi.com This method is particularly useful when the required primary amine is more readily available than its corresponding azide. mdpi.com Furthermore, these triazole aldehydes can participate in Wittig reactions with phosphorus ylides to create triazole-thienostilbenes, demonstrating their utility in constructing larger conjugated systems. researchgate.net

Starting AldehydeReagent(s)Reaction TypeProductReference
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)Primary amines (e.g., hexylamine)Cornforth Rearrangement1-Alkyl-4-formyl-1,2,3-triazoles mdpi.com
1,4-Disubstituted triazole aldehydesPhosphorus ylides with thiophene (B33073) ringWittig ReactionTriazole-thienostilbenes researchgate.net
3-Dimethylaminoacrolein4-Nitrophenyl azideCycloaddition1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) mdpi.com

Supramolecular Building Blocks and Macrocyclic Precursors

The precise placement of functional groups in this compound and its analogues makes them ideal precursors for the construction of highly ordered supramolecular structures and complex macrocycles.

Integration into Macrocyclic Architectures (e.g., Campestarenes)

This compound is a close analogue to precursors used in the synthesis of campestarenes, which are planar, shape-persistent macrocycles possessing 5-fold symmetry. rsc.orgresearchgate.net These structures are synthesized through the reductive condensation of phenol (B47542) precursors that bear both nitro and formyl groups, typically using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). rsc.orgresearchgate.net

Specifically, a derivative, 2-(3-Formyl-4-hydroxy-5-nitrophenoxy)acetic acid, has been utilized as a precursor. rsc.org This molecule, upon reduction and condensation, forms the larger campestarene ring system. The presence of the formyl and nitro groups on the precursor is critical for the cyclization reaction that forms the macrocyclic structure. researchgate.net The resulting campestarene derivatives were characterized using NMR spectroscopy and MALDI-TOF MS. rsc.orgresearchgate.net

Precursor MoleculeReaction TypeReagentMacrocyclic ProductReference
Phenol precursors with nitro and formyl groupsReductive CondensationNa₂S₂O₄Campestarenes rsc.orgresearchgate.net
2-(3-Formyl-4-hydroxy-5-nitrophenoxy) acetic acidReductive Condensation / CyclizationNot specified in abstractCarboxylic acid-functionalized Campestarene rsc.org
Ethyl 2-(3-formyl-4-hydroxy-5-nitrophenoxy) acetate (B1210297)Reductive Condensation / CyclizationNot specified in abstractEster-functionalized Campestarene rsc.org

Design of Peripheral Functional Groups for Directed Self-Assembly

The functional groups attached to the periphery of the campestarene precursors are not merely incidental; they are strategically designed to direct the self-assembly of the resulting macrocycles into larger, ordered structures, such as 2D quasicrystal molecular assemblies. rsc.orgresearchgate.net The carboxylic acid group in this compound is an example of such a functional group that can be carried through the synthesis or modified to generate supramolecular interactions. rsc.org

A range of functional groups has been successfully installed on the campestarene periphery, demonstrating the robustness of the synthesis. rsc.org These include esters, carboxylic acids, methoxy, and bromo groups. rsc.orgresearchgate.net Furthermore, more complex functionalities like 4-pyridyl, 4-cyanophenyl, and 4-phenyl carboxylic acid groups have been introduced using synthetic strategies like Suzuki cross-coupling on the precursors before cyclization. rsc.org The cyclization reaction has shown tolerance to these varied functional groups, allowing for the creation of a library of campestarenes with tailored peripheral chemistry for applications in nanotechnology and materials science. rsc.orgrsc.org

Peripheral Functional GroupMethod of IntroductionPurpose in Self-AssemblyReference
Ester, Carboxylic AcidPre-cyclisation derivatisation of the phenol precursorHydrogen bonding, solubility modulation rsc.orgrsc.org
Methoxy, BromoPre-cyclisation derivatisationAltering electronic properties and intermolecular interactions rsc.orgresearchgate.net
4-Pyridyl, 4-Cyanophenyl, 4-CarboxyphenylSuzuki cross-coupling on a bromo-substituted precursorDirectional interactions (e.g., metal coordination, dipole-dipole) for creating 2D assemblies rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The compound (3-Formyl-4-nitrophenoxy)acetic acid has a linear formula of C₉H₇NO₆. sigmaaldrich.com Based on this, its monoisotopic mass can be calculated with high precision. The computed monoisotopic mass for its isomer, 2-(2-Formyl-4-nitrophenoxy)acetic acid, is 225.02733694 Da, which would be identical for the 3-formyl isomer. nih.gov This precise mass measurement is a critical step in confirming the identity of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules, including small organic compounds, with minimal fragmentation. In this method, the analyte is co-crystallized with a matrix substance that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules.

While specific MALDI-TOF studies on this compound are not documented, the technique has been successfully applied to the analysis of other small nitroaromatic compounds. For instance, studies have demonstrated the use of MALDI-TOF MS for the quantitative analysis of nitro-polycyclic aromatic hydrocarbons and other nitroaromatic explosives from environmental samples. rsc.orgnih.govrsc.org These methods often utilize specific matrices like graphene or 1,5-diaminonaphthalene to achieve sensitive detection. rsc.orgnih.gov Such approaches could be adapted for the rapid screening and analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a benchmark for identifying and quantifying volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase volatility and thermal stability.

Direct GC-MS analysis of this compound is challenging due to its polarity and low volatility. However, derivatization of the carboxylic acid group, for example, through esterification (e.g., pentafluorobenzylation), can make it amenable to GC-MS analysis. nih.gov This approach has been successfully used for the analysis of other phenoxyacetic acid herbicides. nih.gov The resulting mass spectrum would provide a characteristic fragmentation pattern, with key fragments arising from the cleavage of the ether linkage and losses related to the carboxyl and nitro groups, aiding in structural confirmation. researchgate.net The analysis of various nitroaromatic compounds by GC-MS is a well-established method, often utilizing sensitive detection modes like electron-capture negative ionization (ECNI) to achieve low detection limits. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides characteristic absorption bands corresponding to its various structural features.

The spectrum of this compound exhibits several key peaks that confirm the presence of its constituent functional groups. A very broad absorption band is typically observed in the region of 2800-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, forming dimers. docbrown.info

The presence of the carbonyl group (C=O) from the aldehyde is identified by a strong, sharp absorption peak typically appearing around 1700-1730 cm⁻¹. libretexts.orgmasterorganicchemistry.com The carbonyl of the carboxylic acid also contributes to absorption in this region, generally around 1700-1725 cm⁻¹. masterorganicchemistry.comlibretexts.org

The nitro group (NO₂) gives rise to two distinct stretching vibrations. The asymmetric stretching band appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching band is observed between 1300-1370 cm⁻¹.

Aromatic C-H stretching vibrations are typically weak and appear just above 3000 cm⁻¹, in the range of 3020-3100 cm⁻¹. libretexts.orgpressbooks.pub The C-H stretching from the aldehyde group can sometimes be seen as a pair of weak bands around 2750 and 2850 cm⁻¹. pressbooks.pub The ether linkage (C-O-C) is characterized by stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹. docbrown.info

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch2800-3550 (very broad)
AldehydeC=O Stretch1700-1730 (strong, sharp)
Carboxylic AcidC=O Stretch1700-1725 (strong, sharp)
Nitro GroupAsymmetric NO₂ Stretch1500-1560
Nitro GroupSymmetric NO₂ Stretch1300-1370
Aromatic RingC-H Stretch3020-3100 (weak)
AldehydeC-H Stretch~2750 and ~2850 (weak)
EtherC-O Stretch1000-1300
Aromatic RingC=C Stretch1450-1600

This table presents generalized data and actual peak positions may vary slightly.

Chromatographic Techniques for Purification and Purity Assessment

Flash Silica (B1680970) Column Chromatography

Flash silica column chromatography is a rapid and effective method for the purification of organic compounds. rochester.edu This technique is particularly useful for separating this compound from reaction byproducts and unreacted starting materials. The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an eluting solvent or solvent mixture). columbia.edu

For the purification of this compound, which is an acidic compound, a common practice involves the use of a solvent system containing a small amount of acetic acid. rochester.edu This helps to suppress the ionization of the carboxylic acid group, leading to better band shape and improved separation on the silica gel, which is itself acidic. A typical eluent system might consist of a mixture of a non-polar solvent like hexanes or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297), with a small percentage of acetic acid added. labcluster.com For instance, a solvent system of toluene, ethyl acetate, and acetic acid in a ratio of 25:4:1 has been used for the separation of carboxylic acids. labcluster.com

The process begins with packing a column with silica gel. rochester.edu The crude this compound is then loaded onto the top of the column, either as a concentrated solution in a minimal amount of a suitable solvent or adsorbed onto a small amount of silica gel. rochester.edurochester.edu The chosen eluent is then passed through the column under positive pressure, typically using compressed air. rochester.edu Fractions are collected as the solvent elutes from the column, and these are analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure desired compound.

Recrystallization for Purification

Recrystallization is a fundamental technique for the purification of solid organic compounds. This method is based on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, recrystallization can be an effective final purification step to obtain a highly pure, crystalline product.

The process involves dissolving the crude solid in a suitable solvent at or near its boiling point to create a saturated solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. For acidic compounds like this compound, solvents such as ethanol (B145695) or water, or a mixture of the two, are often employed. google.com In some cases, recrystallization from acetic acid can be used to purify carboxylic acids. google.com

After the compound is fully dissolved, the hot solution is filtered, if necessary, to remove any insoluble impurities. The filtrate is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Computational and Theoretical Investigations of 3 Formyl 4 Nitrophenoxy Acetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Detailed quantum chemical calculations, which are crucial for understanding the electronic behavior and intrinsic properties of a molecule, appear to be unpublished for (3-Formyl-4-nitrophenoxy)acetic acid.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies investigating the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or other key molecular properties of this compound were found in the surveyed literature. While DFT is a common method for analyzing related compounds like nitroaromatics and carboxylic acids, this particular molecule has not been the subject of such published research.

Ab Initio Calculations for Supramolecular Interactions

Similarly, there is no available research on ab initio calculations focused on the supramolecular interactions of this compound. Such studies would be invaluable for understanding how this molecule interacts with itself or other molecules to form larger assemblies, which is critical for predicting its behavior in condensed phases.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms through computational modeling provides insights into the reactivity and potential chemical transformations of a compound. However, no such studies have been published for this compound.

Transition State Analysis

No computational analyses of transition states involving this compound are available. This type of analysis is fundamental for determining the energy barriers and kinetics of potential reactions, such as nucleophilic addition to the formyl group or reactions involving the nitro or carboxylic acid moieties.

Investigation of Reaction Pathways

There are no published computational investigations detailing specific reaction pathways for this compound. Research into its synthesis, degradation, or participation in other chemical reactions from a theoretical standpoint is currently absent from the scientific record.

Conformational Analysis and Intermolecular Interactions

A thorough conformational analysis, which identifies the most stable three-dimensional shapes of a molecule, has not been published for this compound. Understanding the molecule's preferred conformations is a prerequisite for studying its intermolecular interactions, such as hydrogen bonding or stacking, which dictate its physical properties and crystal structure. While studies on hydrogen-bonding in related phenylacetic acid systems exist, specific data for the title compound is not available.

Hydrogen Bonding Networks

There is currently no published research detailing the specific hydrogen bonding networks within the crystal structure of this compound through computational or theoretical investigations. Typically, for a carboxylic acid derivative such as this, one would expect to observe characteristic hydrogen bonding motifs. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This often leads to the formation of dimeric structures through strong O-H···O hydrogen bonds.

Furthermore, the presence of a nitro group introduces additional potential hydrogen bond acceptors (the oxygen atoms of the nitro group). This could lead to the formation of more extended hydrogen-bonded chains or sheets, where molecules are linked through a combination of O-H···O and weaker C-H···O interactions involving the aromatic and formyl protons. The ether oxygen atom in the phenoxyacetic acid moiety could also participate as a hydrogen bond acceptor.

Without experimental crystallographic data and subsequent computational analysis, any description of the hydrogen bonding network of this compound remains speculative.

Noncovalent Interactions in Molecular Assemblies

For a molecule with the functional groups present in this compound, one would anticipate a variety of noncovalent interactions contributing to its molecular assembly. Beyond the primary hydrogen bonds, these could include:

π-π stacking interactions: The presence of the aromatic ring could facilitate stacking interactions between adjacent molecules, which are a significant cohesive force in many aromatic compounds.

C-H···π interactions: The aromatic ring can act as a π-acceptor for hydrogen atoms from neighboring molecules.

Dipole-dipole interactions: The polar nitro and formyl groups would introduce significant dipole moments, leading to electrostatic interactions that influence molecular packing.

Applications As a Chemical Building Block and in Materials Science

Utility in the Synthesis of Diverse Organic Molecules

The strategic placement of reactive functional groups on the phenyl ring of (3-Formyl-4-nitrophenoxy)acetic acid makes it a valuable precursor in the synthesis of a wide array of organic molecules, particularly complex heterocyclic structures. Its aldehyde and carboxylic acid functionalities serve as key handles for cyclization and condensation reactions.

Precursor for Complex Heterocyclic Structures

The presence of both an aldehyde and a carboxylic acid group allows this compound to be a key starting material for the synthesis of various fused heterocyclic systems. The general strategy involves the reaction of the aldehyde group with a binucleophilic reagent, followed by intramolecular cyclization involving the carboxylic acid group or a derivative thereof.

One of the primary applications is in the synthesis of benzimidazoles . The reaction of ortho-phenylenediamines with aldehydes is a well-established method for forming the benzimidazole ring system. researchgate.netorientjchem.orgnih.gov In a typical reaction, the aldehyde group of this compound would first condense with one of the amino groups of o-phenylenediamine to form a Schiff base intermediate. Subsequent intramolecular cyclization through the attack of the second amino group on the imine carbon, followed by aromatization, would lead to the formation of a substituted benzimidazole. The carboxylic acid group can either be retained in the final product or participate in further reactions. The synthesis can be promoted by various catalysts, including ρ-toluenesulfonic acid. researchgate.netorientjchem.orgresearchgate.net

Similarly, this compound is a potential precursor for quinoxalines . Quinoxaline derivatives are generally synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.govresearchgate.net The aldehyde group in this compound can act as one of the carbonyl components in this reaction. The reaction with o-phenylenediamine would proceed via a condensation-cyclization sequence to yield a quinoxaline ring. The specific substitution pattern on the resulting quinoxaline would be determined by the position of the formyl and acetic acid groups on the starting material.

Furthermore, the synthesis of benzothiazines can be envisioned using this compound. The reaction of 2-aminothiophenol with aldehydes or carboxylic acids is a common route to benzothiazine derivatives. mdpi.comdoaj.orgresearchgate.net The aldehyde functionality can react with the amino group of 2-aminothiophenol to form a Schiff base, which can then undergo intramolecular cyclization via the attack of the thiol group to furnish the benzothiazine core.

The following table summarizes the potential heterocyclic structures that can be synthesized from this compound:

Heterocyclic SystemKey Reactants with this compoundGeneral Reaction Type
Benzimidazoleso-PhenylenediamineCondensation and Cyclization
Quinoxalineso-PhenylenediamineCondensation and Cyclization
Benzothiazineso-AminothiophenolCondensation and Cyclization

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The presence of both an aldehyde and a carboxylic acid makes this compound an ideal candidate for participation in several named MCRs.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgwalisongo.ac.idchemistnotes.comresearchgate.net In this context, this compound can act as both the carboxylic acid and the aldehyde component in an intramolecular fashion, or it can react with an external isocyanide and either another aldehyde or another carboxylic acid. The reaction is typically carried out in aprotic solvents and proceeds through a concerted or ionic mechanism depending on the solvent polarity. wikipedia.orgchemistnotes.com

Another important MCR is the Ugi reaction , a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a bis-amide. organic-chemistry.orgwikipedia.orgnih.govamerigoscientific.com Similar to the Passerini reaction, this compound can potentially serve as two of the four components. The reaction is highly efficient and atom-economical, usually proceeding to completion within minutes in polar, aprotic solvents. wikipedia.org A variation of the Ugi reaction, the Ugi-Smiles reaction, allows for the use of phenols instead of carboxylic acids, which could be relevant for derivatives of the title compound. organic-chemistry.org

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea to form a dihydropyrimidinone. wikipedia.orgelsevierpure.comresearchgate.netorganic-chemistry.orgtaylorandfrancis.com The aldehyde group of this compound makes it a suitable substrate for this reaction, leading to the formation of dihydropyrimidinones bearing the substituted phenoxyacetic acid moiety. This reaction is typically acid-catalyzed. wikipedia.orgorganic-chemistry.org

Finally, the Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to a pyridine. um.edu.mtchemtube3d.comwikipedia.orgorganic-chemistry.org The aldehyde functionality of this compound can be utilized in this reaction to synthesize pyridines with the functionalized phenoxyacetic acid side chain.

The potential of this compound in these MCRs is summarized below:

Multi-Component ReactionReactant TypePotential Role of this compound
Passerini ReactionThree-componentCarboxylic acid and/or Aldehyde
Ugi ReactionFour-componentCarboxylic acid and/or Aldehyde
Biginelli ReactionThree-componentAldehyde
Hantzsch Pyridine SynthesisFour-componentAldehyde

Contributions to Supramolecular Chemistry and Molecular Engineering

While specific studies on the supramolecular chemistry of this compound are not extensively reported, its molecular structure suggests potential for the formation of ordered assemblies through non-covalent interactions.

Components for Two-Dimensional Quasicrystal Molecular Assemblies

The formation of two-dimensional quasicrystals requires molecular components that can self-assemble into non-periodic, yet ordered, structures. The carboxylic acid group of this compound is capable of forming strong and directional hydrogen bonds. The aromatic ring can participate in π-π stacking interactions, and the nitro group can act as a hydrogen bond acceptor. This combination of functionalities could, in principle, direct the self-assembly of the molecule or its derivatives into complex two-dimensional networks. The specific geometry and electronic properties imparted by the substituents would play a crucial role in determining the final assembled structure. Further research in this area could explore the design of specific derivatives of this compound to promote the formation of quasicrystalline patterns on surfaces.

Potential in Polymer Chemistry and Functional Materials Design

The bifunctional nature of this compound also presents opportunities for its use in polymer chemistry and the design of functional materials. The aldehyde and carboxylic acid groups can be utilized as reactive sites for polymerization reactions. For instance, the carboxylic acid can be converted to an acid chloride or ester for use in condensation polymerizations to form polyesters or polyamides. The aldehyde group can undergo reactions to form polymers through mechanisms such as polycondensation or be used to modify existing polymers. The presence of the nitro group can impart specific electronic properties to the resulting polymers, making them potentially useful in applications such as nonlinear optics or as components in charge-transfer materials.

Conclusion and Future Research Directions

Current State of Knowledge and Research Gaps

A thorough review of scientific literature reveals a significant gap in the dedicated study of (3-Formyl-4-nitrophenoxy)acetic acid. While the broader class of phenoxyacetic acid derivatives has been investigated for various applications, including as herbicides and pharmaceuticals, specific research focusing on this particular substituted molecule is sparse. nih.govjetir.org The majority of available information is limited to its listing in chemical supplier catalogs, which provide basic physical and chemical properties.

Key Research Gaps:

Synthesis and Characterization: Detailed, optimized, and scalable synthetic procedures for this compound are not well-documented. Comprehensive characterization data beyond basic spectral information is also lacking.

Biological Activity: There is a notable absence of studies investigating the biological or pharmacological activity of this compound. Its structural motifs, however, suggest potential for exploration in areas such as antimicrobial or anticancer research, similar to other phenoxyacetic acid derivatives. jetir.org

Reactivity Profile: A systematic study of the reactivity of its distinct functional groups—the formyl, nitro, and carboxylic acid moieties—has not been undertaken. Understanding how these groups influence each other's reactivity is crucial for its application as a chemical intermediate.

Material Science Applications: The potential for incorporating this compound into advanced materials, such as polymers or functional coatings, remains unexplored.

PropertyValue
Molecular Formula C₉H₇NO₆
Molecular Weight 225.15 g/mol
CAS Number 105728-06-1

Emerging Synthetic Strategies and Methodological Advancements

Given the lack of specific literature, emerging synthetic strategies for this compound can be extrapolated from established methods for analogous compounds. Modern synthetic methodologies offer promising avenues for efficient and selective synthesis.

A plausible and established route for synthesizing phenoxyacetic acids involves the Williamson ether synthesis. wikipedia.org This would entail the reaction of a substituted phenol (B47542) with an α-haloacetic acid or its ester. Specifically, the synthesis of this compound could likely be achieved by reacting 5-hydroxy-2-nitrobenzaldehyde (B108354) with ethyl bromoacetate in the presence of a base, followed by hydrolysis of the resulting ester.

Potential Methodological Advancements:

Microwave-Assisted Synthesis: This technique could significantly reduce reaction times and potentially improve yields for the Williamson ether synthesis.

Phase-Transfer Catalysis: The use of phase-transfer catalysts could enhance the reaction rate and efficiency between the aqueous and organic phases in the synthesis.

Flow Chemistry: For scalable and continuous production, flow chemistry presents a modern alternative to traditional batch processing, offering better control over reaction parameters.

Green Chemistry Approaches: Investigating the use of more environmentally benign solvents and catalysts would align with modern principles of sustainable chemistry. A patent for a related synthesis of phenoxyacetic acid derivatives highlights a method that allows for the recycling of solvents and wastewater, achieving high yields and purity. google.com

Unexplored Reactivity Profiles and Derivatization Opportunities

The trifunctional nature of this compound offers a plethora of unexplored reactivity profiles and derivatization opportunities. Each functional group presents a handle for a variety of chemical transformations.

Aldehyde Group Reactivity:

The formyl group is a versatile functional group that can undergo a wide range of reactions:

Oxidation: Can be oxidized to the corresponding carboxylic acid, yielding a dicarboxylic acid derivative.

Reduction: Can be reduced to a primary alcohol, providing a hydroxymethyl derivative.

Nucleophilic Addition: The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzaldehydes. brainly.comshaalaa.comdoubtnut.com This opens the door to reactions with organometallic reagents, cyanides, and amines.

Condensation Reactions: Can participate in aldol condensations, Wittig reactions, and the formation of imines and oximes. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) could be employed for analytical purposes. researchgate.net

Carboxylic Acid Group Reactivity:

The carboxylic acid moiety allows for a different set of transformations:

Esterification and Amidation: Can be readily converted to esters and amides through reactions with alcohols and amines, respectively. libretexts.org This is a common strategy for modifying the solubility and biological activity of carboxylic acids.

Reduction: Can be reduced to the corresponding primary alcohol.

Derivatization for Analysis: Can be derivatized to enhance detection in chromatographic techniques like HPLC-MS. researchgate.net

Nitro Group Reactivity:

The nitro group also presents opportunities for chemical modification:

Reduction: Can be reduced to an amino group, yielding (3-Formyl-4-aminophenoxy)acetic acid. This transformation would significantly alter the electronic properties and reactivity of the aromatic ring and open up avenues for further derivatization of the resulting aniline (B41778).

Prospects for Advanced Materials and Applications through Chemical Innovation

The unique combination of functional groups in this compound makes it a promising, yet unexplored, building block for the synthesis of advanced materials and for various applications.

Potential Applications in Materials Science:

Polymer Synthesis: The dicarboxylic acid derivative (from oxidation of the aldehyde) or the amino-dicarboxylic acid derivative (from subsequent reduction of the nitro group) could serve as a monomer for the synthesis of polyesters and polyamides. The aromatic and nitro functionalities could impart specific thermal or optical properties to the resulting polymers.

Functionalized Surfaces: The carboxylic acid group can be used to anchor the molecule to various surfaces, such as metal oxides or self-assembled monolayers. The exposed aldehyde or a derivatized functional group could then be used for further chemical modifications or for capturing other molecules.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes it a potential linker for the synthesis of MOFs. The presence of other functional groups could lead to MOFs with tailored properties for applications in gas storage, separation, or catalysis. The adsorption of nitrophenols on MOFs has been a subject of study. acs.org

Potential Applications in Other Fields:

Pharmaceutical Intermediates: The structural motifs present in this compound are found in various biologically active molecules. Its derivatives could serve as intermediates in the synthesis of novel pharmaceutical compounds.

Sensing and Detection: The reactivity of the aldehyde group towards specific nucleophiles could be exploited in the development of chemical sensors. For instance, its reaction with certain amines could lead to a colorimetric or fluorescent response, enabling the detection of those amines. The detection of nitrophenols is an active area of research. nih.gov

Catalysis: The reduction of nitrophenols is a model reaction used to test the efficacy of new catalysts. acs.org Derivatives of this compound could be used as substrates in such studies or potentially be developed into organocatalysts themselves.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Formyl-4-nitrophenoxy)acetic acid, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-formyl-4-nitrophenol and chloroacetic acid under alkaline conditions. A general protocol (adapted from similar phenoxyacetic acid syntheses) includes:

  • Dissolving sodium hydroxide or sodium ethoxide in ethanol to generate the phenolate ion.
  • Adding chloroacetic acid dropwise to the phenolate solution under reflux (70–80°C for 3–5 hours).
  • Acidifying the mixture post-reflux to precipitate the product, followed by recrystallization from ethanol or aqueous ethanol .
  • Key Considerations : Control of pH, reaction temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol derivative to chloroacetic acid) is critical to avoid side reactions like over-alkylation or hydrolysis of the nitro group.

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Expect peaks at ~1675 cm⁻¹ (aldehyde C=O stretch), ~1725 cm⁻¹ (carboxylic acid C=O), and ~1230–1250 cm⁻¹ (C-O-C ether linkage). The nitro group (-NO₂) will show asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively .
  • ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.0 ppm. Aromatic protons adjacent to the nitro group resonate as doublets in δ ~8.0–8.5 ppm, while the acetic acid methylene group (-OCH₂CO-) appears as a singlet at δ ~4.6–4.8 ppm .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Acid-Base Extraction : After reflux, neutralize the reaction mixture with dilute HCl to protonate the carboxylic acid, precipitating the product. Filter and wash with cold ethanol to remove unreacted starting materials .
  • Recrystallization : Use ethanol/water (3:1 v/v) for high-purity crystals. Slow cooling enhances crystal formation.
  • Column Chromatography : For trace impurities, employ silica gel with a gradient of ethyl acetate/hexane (20–40% ethyl acetate) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (nitro, formyl) influence the reactivity of this compound in further functionalization?

  • Methodological Answer :

  • The nitro group (-NO₂) and aldehyde (-CHO) are strong electron-withdrawing groups, directing electrophilic substitution to the meta and para positions of the benzene ring. This electronic effect reduces nucleophilicity at the oxygen atom of the phenoxy group, necessitating harsher conditions (e.g., higher temperatures or catalysts like DMAP) for esterification or amidation reactions .
  • Example : In Mannich reactions, the aldehyde group can act as a site for condensation with amines and formaldehyde, forming Schiff base derivatives. However, the nitro group may require protection (e.g., reduction to -NH₂) prior to such reactions to avoid side reactions .

Q. What strategies can mitigate low yields in the synthesis of this compound derivatives, such as propargyl esters or amides?

  • Methodological Answer :

  • Propargyl Ester Synthesis : Use propargyl bromide in a two-phase system (water/dichloromethane) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) to avoid over-alkylation .
  • Amide Derivatives : Activate the carboxylic acid using EDCl/HOBt coupling agents. Pre-form the sodium salt of the acid (via NaHCO₃) to improve solubility in polar aprotic solvents like DMF .

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved across studies?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., ¹³C NMR, HRMS) to confirm molecular structure. For example, the aldehyde carbon in ¹³C NMR should appear at δ ~190–195 ppm, while the nitro group’s carbons resonate at δ ~145–150 ppm .
  • Solvent Effects : Note that chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For reproducibility, report solvent and internal standards (e.g., TMS) .

Data Interpretation and Optimization

Q. How can reaction conditions be optimized to improve the yield of this compound beyond 70%?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like temperature (60–90°C), solvent (ethanol vs. DMF), and molar ratios (phenol:chloroacetic acid from 1:1 to 1:1.5). Use ANOVA to identify significant factors.
  • In Situ Monitoring : Employ FTIR to track the disappearance of the phenolic -OH stretch (~3200 cm⁻¹) and emergence of the ether C-O-C peak (~1230 cm⁻¹) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40). Monitor for impurities like unreacted 3-formyl-4-nitrophenol (retention time ~4.2 min) .
  • LOQ (Limit of Quantification) : Achieve detection limits <0.1% via calibration curves with spiked standards.

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer :

  • Schiff Base Formation : React the aldehyde group with primary amines (e.g., aniline) to form imine-linked derivatives for antimicrobial testing.
  • Nitro Reduction : Catalytically reduce -NO₂ to -NH₂ using H₂/Pd-C, enabling subsequent diazotization or peptide coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.